molecular formula C11H13N3O B15310223 2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetonitrile

2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetonitrile

Cat. No.: B15310223
M. Wt: 203.24 g/mol
InChI Key: XACDYXPAKLEQTC-UHFFFAOYSA-N
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Description

2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetonitrile is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a pyridinone moiety, and an acetonitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridinone Moiety: The pyridinone ring can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Attachment of the Acetonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Typical reagents for substitution reactions include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetate: Similar structure but with an acetate group instead of an acetonitrile group.

    2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)ethanol: Contains an ethanol group instead of an acetonitrile group.

    2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)amine: Features an amine group in place of the acetonitrile group.

Uniqueness

2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-[1-[(3-amino-2-oxopyridin-1-yl)methyl]cyclopropyl]acetonitrile

InChI

InChI=1S/C11H13N3O/c12-6-5-11(3-4-11)8-14-7-1-2-9(13)10(14)15/h1-2,7H,3-5,8,13H2

InChI Key

XACDYXPAKLEQTC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC#N)CN2C=CC=C(C2=O)N

Origin of Product

United States

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